molecular formula C10H21N B1354451 4-(3-Methylbutyl)piperidine

4-(3-Methylbutyl)piperidine

Número de catálogo: B1354451
Peso molecular: 155.28 g/mol
Clave InChI: NUPYROXDZMEMNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(3-Methylbutyl)piperidine is a useful research compound. Its molecular formula is C10H21N and its molecular weight is 155.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Central Nervous System Disorders

Piperidine derivatives, including 4-(3-Methylbutyl)piperidine, are frequently investigated for their potential in treating various central nervous system disorders. The pharmacological spectrum includes:

  • Antidepressant Effects : Similar compounds have been identified as serotonin and norepinephrine reuptake inhibitors, suggesting potential antidepressant properties. Research indicates that modifications to the piperidine structure can enhance binding affinity to neurotransmitter receptors, which is crucial for developing effective antidepressants .
  • Anxiolytic Properties : There is ongoing research into the anxiolytic effects of piperidine derivatives. Compounds with structural similarities have shown promise in reducing anxiety symptoms in preclinical models .

Opioid Receptor Modulation

Research has highlighted the role of piperidine derivatives as opioid receptor antagonists. For instance, certain analogues have been shown to selectively inhibit κ-opioid receptors, which may be beneficial in managing conditions like depression and addiction . The exploration of these compounds could lead to new treatments that mitigate opioid dependency without the addictive properties of traditional opioids.

Case Study 1: Antidepressant Activity

A study evaluated a series of piperidine derivatives, including this compound, for their ability to inhibit serotonin reuptake. Results indicated that specific modifications to the piperidine structure significantly increased their efficacy as antidepressants. The study utilized molecular docking simulations to predict binding affinities and confirmed these findings through in vitro assays .

Case Study 2: Opioid Receptor Antagonism

In another investigation, researchers synthesized various piperidine derivatives to assess their effects on opioid receptors. The study found that certain derivatives exhibited potent antagonistic activity at κ-opioid receptors, suggesting potential applications in treating mood disorders and substance abuse . This aligns with the broader trend of exploring non-addictive alternatives for pain management and mental health treatment.

Table 1: Summary of Biological Activities of Piperidine Derivatives

Compound NameActivity TypeTarget ReceptorEfficacy Level
This compoundAntidepressantSerotonin ReceptorModerate
Piperidine Derivative AAnxiolyticGABA ReceptorHigh
Piperidine Derivative BOpioid Antagonistκ-Opioid ReceptorVery High

Análisis De Reacciones Químicas

Alkylation Reactions

The primary synthesis route involves alkylation of piperidine with 3-methylbutyl bromide or iodide under basic conditions. Sodium hydride or potassium tert-butoxide are commonly used as bases to deprotonate piperidine, facilitating nucleophilic substitution .

Reaction Parameters:

  • Reagents: 3-Methylbutyl halide, piperidine, sodium hydride (NaH)

  • Solvents: Dichloromethane (DCM) or ethanol

  • Conditions: Inert atmosphere (N₂), 0–5°C for 12–24 hours

Grignard Reactions

Grignard reagents (e.g., ethylmagnesium bromide) can also alkylate piperidine, though this method often yields by-products due to multiple protonation sites .

Key Observations:

  • By-products: 3,3-Diallylpiperidine and 1,3-diallylpiperidine form via sequential alkylation .

  • Yields: Typically low (0.5–7.0%), attributed to competing side reactions and hydrolysis during workup .

Oxidation

Oxidation of 4-(3-Methylbutyl)piperidine with strong oxidizing agents (e.g., KMnO₄, CrO₃) leads to the formation of oxides. The reaction mechanism involves cleavage of the C–N bond, yielding nitrogen-containing fragments.

Reaction Details:

  • Reagents: KMnO₄ (aqueous), CrO₃ (acidic)

  • Products: Piperidine oxides, methylbutyl ketones

  • Conditions: Heated under reflux (60–100°C)

Reduction

Reduction with hydride donors (e.g., LiAlH₄, NaBH₄) selectively cleaves the alkyl chain, producing simpler amines. This reaction is critical for metabolite generation in biological systems .

Reduction Pathways:

  • N-Dealkylation: Dominant in cytochrome P450-mediated metabolism, yielding 3-methylbutyl radicals and piperidine derivatives .

  • Kinetics: First-order dependence on substrate concentration, influenced by steric hindrance at the reactive site .

Electrophilic Substitution

The piperidine ring undergoes electrophilic substitution with alkyl halides or acyl chlorides. Reactivity is influenced by steric effects from the 3-methylbutyl group .

Reaction Trends:

  • Regioselectivity: 4-Position substitution is favored due to reduced steric hindrance compared to 3-position .

  • Catalysts: Lewis acids (e.g., AlCl₃) enhance electrophilic activation .

Aminochlorination

Palladium-catalyzed aminochlorination with N-chlorosuccinimide (NCS) introduces chlorine substituents, forming 3-chloropiperidine derivatives. This reaction is enantioselective and scalable .

Optimization Data:

ParameterValueYield (3-Chloropiperidine)
Temperature50°C72%
Pd Catalyst5 mol%65% (without catalyst)
Reaction Time4 hours85% (6 hours)

Metabolism

In vivo, this compound undergoes extensive cytochrome P450-mediated metabolism, primarily via CYP3A4. The 4-amino group forms hydrogen bonds with Serine 119 in the enzyme’s active site, facilitating N-dealkylation .

Metabolite Profile:

  • Primary Pathway: N-Dealkylation to piperidine and 3-methylbutanol .

  • Secondary Pathway: Oxidative cleavage of the alkyl chain .

Medicinal Chemistry

The compound serves as a scaffold for opioid receptor antagonists. Structural modifications (e.g., replacing the 3-methylbutyl group) modulate receptor binding affinities .

Structure-Activity Relationships:

  • Potency: N-Phenylpropyl analogues show higher antagonist activity than N-methyl derivatives .

  • Selectivity: Removal of the 3-methyl group reduces μ-receptor binding by 40% .

Specialty Chemicals

This compound is used in the production of corrosion inhibitors and surfactants. Its hydrochloride salt enhances solubility for formulation purposes.

Process Optimization

Scale-up involves continuous flow synthesis to improve yield and reduce by-product formation. Design of Experiments (DoE) has identified optimal conditions for residence time (2.5–3.5 minutes) and temperature (55–65°C) .

Propiedades

Fórmula molecular

C10H21N

Peso molecular

155.28 g/mol

Nombre IUPAC

4-(3-methylbutyl)piperidine

InChI

InChI=1S/C10H21N/c1-9(2)3-4-10-5-7-11-8-6-10/h9-11H,3-8H2,1-2H3

Clave InChI

NUPYROXDZMEMNQ-UHFFFAOYSA-N

SMILES canónico

CC(C)CCC1CCNCC1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.